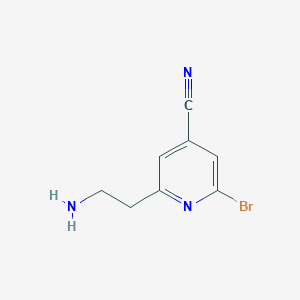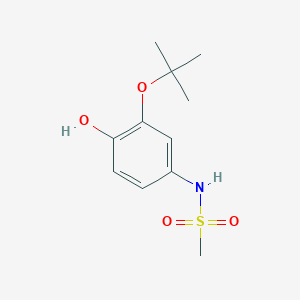
6-Hydroxy-4-iodopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-iodopyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H4INO2 and a molecular weight of 249.01 g/mol . This compound is a derivative of pyridine, featuring both hydroxyl and iodide functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of 6-hydroxy-2-pyridinecarbaldehyde. One common method includes the reaction of 6-hydroxy-2-pyridinecarbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Hydroxy-4-iodopyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-iodopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-iodopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-iodopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and iodide groups enable the compound to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar in structure but with a bromine atom instead of iodine.
6-Hydroxy-2-pyridinecarbaldehyde: Lacks the iodide group, making it less reactive in certain substitution reactions.
Uniqueness
6-Hydroxy-4-iodopyridine-2-carbaldehyde is unique due to the presence of both hydroxyl and iodide groups on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications. The iodide group, in particular, allows for selective substitution reactions that are not possible with other halogenated pyridine derivatives .
Propiedades
Fórmula molecular |
C6H4INO2 |
|---|---|
Peso molecular |
249.01 g/mol |
Nombre IUPAC |
4-iodo-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
Clave InChI |
GPEOOTOBHZVGLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)









